(R)-1-Methoxy-2-(phenylsulfinyl)benzene
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Overview
Description
®-1-Methoxy-2-(phenylsulfinyl)benzene is an organic compound characterized by the presence of a methoxy group and a phenylsulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methoxy-2-(phenylsulfinyl)benzene typically involves the reaction of a methoxy-substituted benzene with a phenylsulfinyl reagent under controlled conditions. One common method involves the use of a sulfoxide precursor, which undergoes a substitution reaction to introduce the phenylsulfinyl group onto the benzene ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methoxy-2-(phenylsulfinyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-Methoxy-2-(phenylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to form a sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ®-1-Methoxy-2-(phenylsulfonyl)benzene.
Reduction: Formation of ®-1-Methoxy-2-(phenylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
®-1-Methoxy-2-(phenylsulfinyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ®-1-Methoxy-2-(phenylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Methoxy-2-(phenylthio)benzene
- ®-1-Methoxy-2-(phenylsulfonyl)benzene
- ®-1-Methoxy-2-(phenylseleno)benzene
Uniqueness
®-1-Methoxy-2-(phenylsulfinyl)benzene is unique due to the presence of both a methoxy group and a phenylsulfinyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfinyl)-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIPSPJAHHQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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